N-Acetil-D-lactosaamina

Descripción general

Descripción

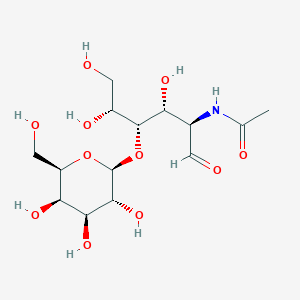

N-acetil-D-lactosaamina es un disacárido compuesto por galactosa y N-acetilglucosamina. Es un elemento estructural significativo en varios glucoconjugados de importancia biológica. Este compuesto se encuentra en los oligosacáridos de la leche humana y juega un papel crucial en los procesos de reconocimiento celular, incluyendo la transformación maligna y la metástasis .

Aplicaciones Científicas De Investigación

N-acetil-D-lactosaamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como material de partida para la síntesis de varios oligosacáridos.

Medicina: Juega un papel en la investigación de las líneas celulares tumorales y sus perfiles de carbohidratos.

Industria: El compuesto se utiliza en la producción de prebióticos y otros ingredientes alimentarios funcionales.

Mecanismo De Acción

N-acetil-D-lactosaamina funciona como un antígeno de carbohidratos y participa en los procesos normales de reconocimiento celular. Interactúa con las lectinas, que son proteínas que se unen específicamente a ciertos azúcares. Esta interacción media varios procesos biológicos, incluyendo la adhesión y señalización célula-célula . La capacidad del compuesto para reconocer perfiles de carbohidratos específicos en las células tumorales lo convierte en una herramienta valiosa en la investigación del cáncer .

Compuestos Similares:

N-acetilglucosamina: Un monosacárido que es un componente de this compound.

N-acetilgalactosamina: Otro monosacárido con propiedades estructurales similares.

Lactosa: Un disacárido compuesto por galactosa y glucosa, estructuralmente similar a this compound.

Singularidad: this compound es único debido a su papel específico en el reconocimiento celular y su participación en la estructura de los oligosacáridos de la leche humana. Su capacidad para interactuar con las lectinas y su importancia en la investigación del cáncer lo distinguen aún más de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-D-lactosamine plays a significant role in biochemical reactions. It is used as a specific lectin target molecule in the identification and differentiation of sugar-binding molecules such as galectins . It is also involved in studies of galactosidase, fucosyltransferase, sialyltransferase, and lectin inhibition .

Cellular Effects

N-Acetyl-D-lactosamine has profound effects on various types of cells and cellular processes. It is found in breast milk as a free disaccharide and is also a component of human milk oligosaccharides (HMOs), which have repeating and variably branched lactose and/or N-Acetyl-D-lactosamine units . These structures have evolved as natural prebiotics to drive the proper assembly of the infant healthy gut microbiota .

Molecular Mechanism

The molecular mechanism of N-Acetyl-D-lactosamine involves its interaction with various biomolecules. It functions as a carbohydrate antigen that is thought to play roles in normal cellular recognition as well as in malignant transformation and metastasis . It is also involved in the synthesis of various oligosaccharides .

Temporal Effects in Laboratory Settings

The effects of N-Acetyl-D-lactosamine can change over time in laboratory settings. For instance, the enzyme β-galactosidase from Thermus thermophilus HB27 increases N-Acetyl-D-lactosamine synthesis when room temperature ionic liquids (RTILs) are used instead of the traditional self-condensated products .

Dosage Effects in Animal Models

The effects of N-Acetyl-D-lactosamine can vary with different dosages in animal models. For example, in a study involving 6-week-old C57BL/6J mice, it was found that the compound had the ability to modulate the gut microbiome .

Metabolic Pathways

N-Acetyl-D-lactosamine is involved in several metabolic pathways. The catabolic pathways of N-Acetyl-D-lactosamine in E. coli were proposed from bioinformatic analysis of the genome sequence of E. coli K-12 .

Subcellular Localization

It is known that the initial step of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase-mediated O-glycosylation in porcine and bovine submaxillary gland cells occurs in the cis Golgi apparatus .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: N-acetil-D-lactosaamina puede sintetizarse enzimáticamente utilizando β-galactosidasa de Thermus thermophilus en presencia de líquidos iónicos a temperatura ambiente. Este método mejora la regioselectividad de la reacción de transglucosilación, lo que lleva a una mayor síntesis de this compound . Otro método involucra el uso de células de levadura transformadas que expresan una enzima galactosiltransferasa .

Métodos de Producción Industrial: La producción industrial de this compound normalmente involucra la síntesis enzimática debido a su eficiencia y selectividad. El uso de líquidos iónicos como co-solventes puede mejorar aún más el rendimiento y la pureza del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones: N-acetil-D-lactosaamina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ser catalizada por agentes oxidantes específicos para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro, a menudo utilizando reactivos específicos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios reactivos, incluyendo halógenos y agentes alquilantes, bajo condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound.

Comparación Con Compuestos Similares

N-acetylglucosamine: A monosaccharide that is a component of N-acetyl-D-Lactosamine.

N-acetylgalactosamine: Another monosaccharide with similar structural properties.

Lactose: A disaccharide composed of galactose and glucose, structurally similar to N-acetyl-D-Lactosamine.

Uniqueness: N-acetyl-D-Lactosamine is unique due to its specific role in cellular recognition and its involvement in the structure of human milk oligosaccharides. Its ability to interact with lectins and its significance in cancer research further distinguish it from other similar compounds .

Propiedades

IUPAC Name |

N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEUJDWYNGMDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865623 | |

| Record name | 2-Acetamido-2-deoxy-4-O-hexopyranosylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32181-59-2 | |

| Record name | N-Acetyl-D-lactosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

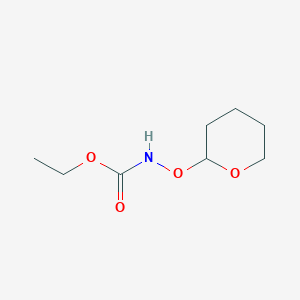

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)